(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine
Overview
Description
“(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine” is a derivative of polygodial . It has a molecular formula of C15H22N2 and a formula weight of 230.4 .
Synthesis Analysis
The synthesis of phthalazine derivatives involves a cascade reaction initiated by visible light photocatalysis, involving a radical hydroamination reaction followed by a radical Smiles rearrangement . The reaction can be carried out under conventional reflux conditions .Molecular Structure Analysis
The molecule contains a total of 38 bonds, including 16 non-H bonds, 3 six-membered rings, 2 ten-membered rings, and 1 N hydrazine .Chemical Reactions Analysis
Phthalazine derivatives can be synthesized using a one-pot strategy starting from aromatic aldehydes . A variety of substituents ranging from electron-withdrawing to donating is tolerated, furnishing the desired 1,2-diazine in good to excellent yields .Scientific Research Applications
Medicinal Chemistry and Drug Development
Phthalazine derivatives have garnered interest due to their potential as bioactive compounds. These heterocycles exhibit antibacterial and antitumor properties . Researchers explore their use in drug discovery, aiming to develop novel pharmaceutical agents. The unique structural features of phthalazines make them promising candidates for targeted therapies.
Visible Light Amination and Smiles Cascade
A recent breakthrough involves visible light photocatalysis for synthesizing phthalazine derivatives. Researchers have developed a cascade reaction that combines radical hydroamination followed by a radical Smiles rearrangement. This strategy allows the efficient synthesis of various phthalazines from readily accessible ortho-alkynylsulfonohydrazone precursors. The mild photoredox conditions ensure excellent functional group tolerance .
Molecular Hybridization
Phthalazines can serve as molecular scaffolds for hybrid compounds. For instance, phthalazinone-dithiocarbamate hybrids have been designed. These compounds incorporate the dithiocarbamate scaffold at either N2 or C4 positions, providing opportunities for multifactorial disease treatment, including cancer .
Synthetic Methodology
Efforts to develop general synthetic methods for phthalazine derivatives continue. Researchers explore alternative routes beyond traditional hydrazine-based approaches. The goal is to achieve milder, eco-friendly conditions for C–N bond formation. Photoredox strategies, such as the cascade reaction mentioned earlier, contribute to expanding the synthetic toolbox .
Safety And Hazards
properties
IUPAC Name |
(6aS,10aS)-7,7,10a-trimethyl-5,6,6a,8,9,10-hexahydrobenzo[f]phthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-14(2)7-4-8-15(3)12-10-17-16-9-11(12)5-6-13(14)15/h9-10,13H,4-8H2,1-3H3/t13-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZUIZPPDRFFH-DZGCQCFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CN=NC=C32)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC3=CN=NC=C23)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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